1,3,5-Triazine-2,4,6-triamine, N-ethyl-N'-(1-methylethyl)-
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Overview
Description
. This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of cyanuric chloride with ethylamine and isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as acetone or dioxane, and the temperature is maintained at reflux to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where one or more of the amino groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor of enzymes involved in key metabolic pathways. For example, it may inhibit the activity of enzymes responsible for nucleotide synthesis, leading to disruptions in DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyanuric Acid:
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and isopropyl groups on the triazine ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
112609-49-1 |
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Molecular Formula |
C8H16N6 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H16N6/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H4,9,10,11,12,13,14) |
InChI Key |
WKVBVBLLDKCKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)NC(C)C |
Origin of Product |
United States |
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